molecular formula C6H4I2O B1625277 2,3-Diiodophenol CAS No. 408340-16-9

2,3-Diiodophenol

Cat. No. B1625277
M. Wt: 345.9 g/mol
InChI Key: YPJVJVIQWWXEHO-UHFFFAOYSA-N
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Description

2,3-Diiodophenol is a chemical compound with the molecular formula C₆H₄I₂O . It belongs to the class of organic compounds known as phenols. The compound consists of a phenolic ring (phenol) substituted with two iodine atoms at positions 2 and 3 on the benzene ring . Its structure is depicted below:


Synthesis Analysis

The synthesis of 2,3-Diiodophenol involves introducing iodine atoms onto a phenolic ring. Specific synthetic methods may vary, but one common approach is the iodination of phenol using iodine or iodine-containing reagents. This reaction results in the replacement of hydrogen atoms with iodine atoms at the desired positions .


Molecular Structure Analysis

The molecular structure of 2,3-Diiodophenol consists of a six-membered benzene ring with two iodine atoms attached. The compound’s molecular weight is approximately 345.9 g/mol .

properties

IUPAC Name

2,3-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJVJVIQWWXEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463180
Record name 2,3-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diiodophenol

CAS RN

408340-16-9
Record name 2,3-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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